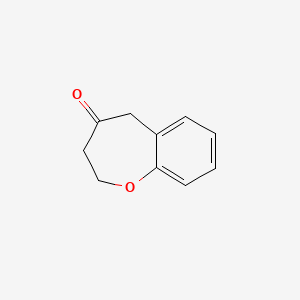

2,3,4,5-Tetrahydro-1-benzoxepin-4-one

Description

Significance of the Tetrahydro-1-benzoxepinone Scaffold in Heterocyclic Chemistry

The tetrahydro-1-benzoxepinone scaffold is a privileged structure in heterocyclic chemistry due to its presence in a variety of biologically active compounds. The fusion of an aromatic ring with a seven-membered heterocyclic ring containing an oxygen atom and a ketone functional group creates a conformationally flexible yet structurally defined molecule. This scaffold serves as a versatile building block for the synthesis of derivatives with a wide range of pharmacological activities.

Derivatives of the benzoxepin scaffold have been explored for their potential in treating central nervous system disorders, with some exhibiting antidepressant and antipsychotic effects. ontosight.ai The structural features of the tetrahydro-1-benzoxepinone core allow for the introduction of various substituents at multiple positions, enabling the fine-tuning of their biological and chemical properties. This adaptability makes the scaffold a valuable tool for medicinal chemists in the design and development of new therapeutic agents. Furthermore, the inherent reactivity of the ketone group allows for a multitude of chemical transformations, further expanding the diversity of accessible derivatives.

Historical Context of Benzoxepinone Synthesis and Derivatives

The synthesis of benzoxepinone structures has been a subject of interest for several decades, with various synthetic strategies being developed and refined over time. Early methods often involved intramolecular cyclization reactions of appropriately substituted phenolic compounds. For instance, variations of the Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation or related cyclization reactions have been employed to construct the seven-membered ring.

More contemporary approaches have focused on developing more efficient and stereoselective methods. These include transition metal-catalyzed reactions, such as ring-closing metathesis, which have proven effective in the formation of the benzoxepin ring system. nih.gov The development of one-pot multi-bond-forming processes has also streamlined the synthesis of functionalized benzoxepine (B8326511) scaffolds. nih.gov Historically, the focus has often been on the synthesis of various isomers and derivatives, with the parent 2,3,4,5-tetrahydro-1-benzoxepin-4-one serving as a key intermediate or a foundational structure for more complex targets.

Scope and Research Objectives Pertaining to this compound

Current research on this compound and its derivatives is primarily driven by the quest for new pharmacologically active agents. The main objectives include the development of novel and efficient synthetic routes to this scaffold and its analogues. Researchers are also focused on exploring the chemical space around the benzoxepinone core by introducing a variety of functional groups and assessing their impact on biological activity.

A significant area of investigation involves the synthesis of libraries of this compound derivatives for high-throughput screening against various biological targets. The insights gained from these studies aid in establishing structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective drug candidates. The unique three-dimensional shape and electronic properties of the scaffold make it an attractive starting point for the development of inhibitors for enzymes and receptors implicated in various diseases.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydro-2H-1-benzoxepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXIYXBEEPNZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One and Its Key Precursors

Established Synthetic Pathways to the Tetrahydro-1-benzoxepinone Core

Traditional synthetic strategies for constructing the tetrahydro-1-benzoxepinone framework have relied on well-established organic reactions, primarily focusing on the formation of the seven-membered ring through cyclization.

The formation of the benzoxepinone ring is often achieved through the intramolecular cyclization of a suitably functionalized aromatic precursor linked to an aliphatic side chain. A common strategy involves the Friedel-Crafts acylation of a precursor like 4-phenoxybutyric acid. In this acid-catalyzed reaction, the acyl group attacks the aromatic ring to form the cyclic ketone.

Another established method is the Mitsunobu cyclization. This reaction can be applied to the synthesis of 2,5-dihydro-1-benzoxepins, which are closely related precursors. nih.gov For instance, a diol precursor can undergo efficient ring-closure under standard Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to furnish the benzoxepine (B8326511) ring. nih.gov Furthermore, the cyclization of N-acyl-N-(3-phenylpropyloxy)nitrenium ions has been shown to produce 1,3,4,5-tetrahydro-2,1-benzoxazepines, demonstrating a pathway involving ipso attack followed by carbon migration to form the seven-membered ring structure. researchgate.net

Base-promoted cyclizations offer a powerful alternative for the synthesis of benzoxepinone systems. These methods often proceed under milder conditions compared to acid-catalyzed reactions. An innovative domino reaction has been reported that utilizes a base-promoted [5 + 2] spirocyclization to create functionalized spirobenzo[b]oxepine-cyclopropanes. rsc.org This reaction proceeds through a regioselective oxa-Michael addition of ortho-hydroxyacetophenones to cyclopropenes, followed by an intramolecular aldol (B89426) reaction, triggered by a base like cesium carbonate, to form the benzo[b]oxepine ring. rsc.org Alkaline conditions have also been successfully used in the cyclization for the synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin. acs.org

These strategies highlight the utility of bases in promoting key bond-forming events for ring closure. The choice of base and reaction conditions is crucial for directing the reaction towards the desired benzoxepinone product. A facile method for synthesizing related 6H-1,3-oxazin-6-ones involves a base-promoted [3 + 3] cyclization of cyclopropenones with amides, showcasing the versatility of base promotion in heterocyclic synthesis. rsc.org

The synthesis of substituted tetrahydro-1-benzoxepinones often requires a multi-step approach where functional groups are introduced onto the aromatic ring or the aliphatic chain before the key cyclization step. vapourtec.comlibretexts.org A general strategy may involve starting with a substituted phenol (B47542) or salicylaldehyde. For example, 2-alkyl-1,4-benzoxazepin-3,5-diones, which are structurally related, can be prepared via cyclodehydration of 2-(o-carbamoilphenoxy)alkanoic acids. researchgate.net These precursors are synthesized from salicylamides and 2-bromo esters, illustrating a multi-step sequence to build the necessary functionality. researchgate.net

Similarly, the total synthesis of natural products containing dihydrooxepin motifs, such as bauhinoxepin J, involves several steps including biaryl ether formation followed by cyclization. nih.gov The synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f] rsc.orgresearchgate.netoxazepines has been achieved through a modified Pictet-Spengler reaction, which can be performed as a one-pot, three-step procedure involving imination, formylation, and acid-catalyzed cyclization. researchgate.net This demonstrates that complex, substituted heterocyclic systems can be built efficiently through carefully planned multi-step sequences. youtube.com

Novel and Emerging Synthetic Approaches to 2,3,4,5-Tetrahydro-1-benzoxepin-4-one Analogues

Recent advancements in synthetic methodology focus on improving efficiency, selectivity, and the ability to generate stereochemically defined benzoxepinone derivatives.

Modern synthetic chemistry emphasizes the development of highly efficient and selective reactions. This includes the use of domino reactions, which allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, thus saving time and resources. nih.gov The synthesis of a 7-nitro-substituted benzoxazepine derivative, for example, has been reported with a high yield (96%) through a two-stage process involving reduction with borane (B79455) followed by treatment with hydrochloric acid. chemicalbook.com

Microwave-assisted synthesis is another emerging technique for accelerating reaction rates and improving yields. For instance, the microwave-assisted ring closure of 4-thioamidobutanols provides a rapid and efficient route to tetrahydro-1,3-thiazepines, a related seven-membered heterocycle. beilstein-journals.org This method, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, allows for the synthesis of various derivatives in good to excellent yields within minutes. beilstein-journals.org Such approaches could be adapted for the efficient synthesis of benzoxepinone analogues.

The development of asymmetric methods to synthesize chiral benzoxepinones is of great interest, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. Strategies for the enantioselective synthesis of related chiral chromanones and flavanones can provide a blueprint for benzoxepinone systems. researchgate.net These methods often rely on organocatalysis, using chiral catalysts such as cinchona alkaloid derivatives or chiral phosphoric acids to induce enantioselectivity in the key ring-forming step, typically an intramolecular oxa-Michael addition. researchgate.netnih.gov

Another powerful strategy is asymmetric transfer hydrogenation (ATH) of a prochiral ketone precursor. nih.gov This method can be used for the enantioselective synthesis of α-chiral bicyclic compounds and could be applied to reduce a pre-formed benzoxepinone to a chiral benzoxepinol with high enantioselectivity. nih.gov The use of chiral ligands in metal-catalyzed reactions, such as rhodium-catalyzed 1,4-additions, has also proven effective for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, aza-analogs of flavanones. nih.gov These emerging asymmetric strategies hold significant promise for the construction of enantiomerically pure or enriched this compound derivatives.

One-Pot Methodologies for Benzoxepinone Scaffold Construction

While direct one-pot syntheses specifically targeting this compound are not extensively documented in readily available literature, the principles of one-pot reactions for analogous heterocyclic systems, such as 4-chromanones, can be extrapolated to devise efficient synthetic routes. ias.ac.inias.ac.in A plausible one-pot approach for the construction of the benzoxepinone scaffold could involve a tandem reaction sequence, such as an initial etherification followed by an intramolecular cyclization.

One conceptual one-pot strategy could begin with the reaction of a phenol with a suitable four-carbon synthon containing a terminal leaving group and a carboxylic acid or its ester equivalent. This would be followed by an in-situ intramolecular Friedel-Crafts acylation or a similar cyclization to form the seven-membered ring.

A proposed one-pot synthesis could involve the following key transformations:

O-Alkylation: Reaction of a phenol with a γ-halobutyric acid derivative.

Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting phenoxybutyric acid to form the benzoxepinone ring.

The success of such a one-pot procedure would hinge on the careful selection of reagents, catalysts, and reaction conditions to ensure that both steps proceed efficiently without significant side reactions. The table below outlines a hypothetical one-pot reaction scheme based on these principles.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Key Transformation |

| 1 | Phenol, 4-chlorobutyryl chloride | Base (e.g., K₂CO₃) | High-boiling polar aprotic solvent (e.g., DMF) | Room Temperature to mild heating | O-acylation |

| 2 | Intermediate from Step 1 | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Same as Step 1 or a non-polar solvent | Elevated Temperature | Intramolecular Friedel-Crafts Acylation |

This table represents a conceptual one-pot synthesis and would require experimental validation and optimization.

Another potential one-pot approach could be a tandem Michael addition/intramolecular cyclization. This would involve the reaction of a phenol with an α,β-unsaturated carbonyl compound that has a suitable leaving group, leading to the formation of the benzoxepinone ring in a single pot.

Optimization of Reaction Conditions and Yields in Benzoxepinone Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. The optimization process would typically focus on the critical ring-forming step, which is often an intramolecular cyclization.

For an intramolecular Friedel-Crafts acylation approach, the choice and amount of the Lewis acid catalyst are paramount. Strong Lewis acids like aluminum chloride (AlCl₃) are often effective, but can sometimes lead to side reactions or decomposition of starting materials. researchgate.net Therefore, screening a variety of Lewis acids of different strengths, such as FeCl₃, ZnCl₂, or milder Brønsted acids like polyphosphoric acid (PPA), could lead to improved yields.

The solvent also plays a critical role. While traditional Friedel-Crafts reactions are often carried out in non-polar solvents like dichloromethane (B109758) or carbon disulfide, the use of greener solvents is an important consideration. The reaction temperature and time are also interdependent variables that need to be carefully optimized to ensure complete conversion without promoting side reactions.

The following table summarizes key parameters that can be optimized for the synthesis of this compound via intramolecular cyclization of a precursor like 4-phenoxybutyric acid.

| Parameter | Variation | Expected Outcome on Yield/Purity |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, PPA, H₂SO₄ | Different catalysts will exhibit varying levels of activity and may influence the formation of byproducts. |

| Catalyst Loading | 0.5 eq, 1.0 eq, 1.5 eq, catalytic amount | Stoichiometric amounts are often required for Friedel-Crafts acylations, but optimizing to the lowest effective amount is ideal. |

| Solvent | Dichloromethane, 1,2-dichloroethane, nitrobenzene, carbon disulfide | Solvent polarity and coordinating ability can significantly impact reaction rate and selectivity. |

| Temperature | 0 °C, Room Temperature, 50 °C, 80 °C | Higher temperatures generally increase reaction rates but can also lead to increased side product formation. |

| Reaction Time | 1h, 4h, 12h, 24h | Monitoring the reaction progress over time is necessary to determine the optimal reaction duration for maximum conversion. |

This table provides a general framework for the optimization of the synthesis of this compound and its derivatives.

In addition to traditional batch optimization, modern techniques such as design of experiments (DoE) can be employed to systematically explore the effects of multiple variables simultaneously, leading to a more efficient and comprehensive optimization of the reaction conditions.

Chemical Reactivity and Transformation Mechanisms of 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One

Overview of Functional Group Transformations on the Benzoxepinone Ring System

The benzoxepinone scaffold serves as a versatile template for a range of functional group interconversions. The reactivity of the ketone, the stability of the ether linkage, and the aromatic nature of the benzene (B151609) ring are key factors in its chemical transformations.

The carbonyl group at the C-4 position is a primary site for chemical modification within the 2,3,4,5-tetrahydro-1-benzoxepin-4-one molecule. It readily undergoes both reduction and oxidation reactions, providing access to a variety of derivatives.

Reduction Reactions: The ketone functionality can be reduced to a secondary alcohol, yielding 2,3,4,5-tetrahydro-1-benzoxepin-4-ol. This transformation is typically achieved using standard reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones over esters or carboxylic acids. The resulting alcohol can serve as a precursor for further synthetic modifications.

Oxidation Reactions: While the saturated heterocyclic ring is generally stable, the carbonyl group can be involved in oxidative transformations. For example, specific oxidation reactions can lead to the formation of corresponding oxepin (B1234782) derivatives or other rearranged products. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), represents a potential pathway for the rearrangement and oxidation of the benzoxepinone core, potentially leading to a lactone.

| Transformation | Reagent Example(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 2,3,4,5-Tetrahydro-1-benzoxepin-4-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,3,4,5-Tetrahydro-1-benzoxepin-4-ol |

| Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Potential Lactone (via Baeyer-Villiger) |

The benzene ring fused to the oxepine core can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is modulated by the electron-donating ether oxygen and the electron-withdrawing effect of the carbonyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the benzene ring is generally difficult unless the ring is activated by potent electron-withdrawing groups, typically nitro groups, located ortho or para to a leaving group. youtube.commsu.edu In the absence of such activating groups, the unsubstituted aromatic ring of this compound is not expected to be reactive towards nucleophiles under standard conditions. Reactions would likely require harsh conditions, potentially proceeding through a benzyne (B1209423) intermediate. youtube.com

Stereoselectivity becomes a crucial aspect when substituents are introduced to the chiral centers of the benzoxepinone ring. The development of stereoselective methods allows for the synthesis of specific isomers, which is particularly important in medicinal chemistry where different enantiomers or diastereomers can have distinct biological activities. ontosight.ai

The reduction of the carbonyl group at C-4 can create a new stereocenter. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of the resulting alcohol over the other. Furthermore, reactions on substituted benzoxepinone derivatives can be designed to control the stereochemical outcome. For instance, in the synthesis of complex polycyclic systems, the stereochemistry of the starting benzoxepinone can direct the stereochemical course of subsequent cyclization reactions. While specific studies on the stereoselective transformations of this compound are not extensively documented, principles derived from the synthesis of other complex heterocyclic systems, such as tetrahydrofurans, are applicable. nih.gov These strategies often involve metal-catalyzed reactions, organocatalysis, or the use of chiral auxiliaries to achieve high levels of stereocontrol.

Ring-Opening and Rearrangement Reactions of the Tetrahydro-1-benzoxepinone Core

The seven-membered ring of the benzoxepinone system, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of different carbocyclic or heterocyclic structures.

The tetrahydro-1-benzoxepinone core can be susceptible to rearrangements, particularly under acidic or basic conditions. These transformations are often driven by the release of ring strain or the formation of a more stable aromatic system.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the carbonyl oxygen can be protonated, which may initiate a cascade of reactions. For example, a Beckmann rearrangement could be envisioned if the corresponding oxime of this compound is treated with acid. libretexts.org This would lead to a ring expansion and the formation of a lactam. Similarly, reactions analogous to the Benzilic acid rearrangement, which involves the 1,2-rearrangement of diketones, could be relevant for derivatives of benzoxepinone. libretexts.orgberhamporegirlscollege.ac.in

Ring Cleavage: An unexpected redox ring cleavage has been observed in related cis-1,3,4,5-tetrahydrobenzo[c]oxepines under certain acidic conditions, highlighting the potential for the seven-membered ring to open. researchgate.net The mechanism of such cleavages can involve the formation of carbocationic intermediates that are then trapped by nucleophiles present in the reaction medium.

The this compound skeleton is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the condensation of a reagent with the carbonyl group, followed by a cyclization step that incorporates atoms from the benzoxepinone core.

For example, the reaction of the carbonyl group with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. The action of hydrazoic acid on the related 4-chromanone (B43037) (a six-membered ring analogue) is known to cause a Schmidt rearrangement, leading to the ring-expanded 2,3-dihydro-1,4-benzoxazepin-5(4H)-one. researchgate.net A similar reaction with this compound could potentially lead to a fused diazepine (B8756704) or oxazepine system. The synthesis of fused heterocycles is a broad area of research, with numerous strategies available for constructing complex molecular architectures from simpler cyclic precursors. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies for this compound Analogues

The derivatization of this compound allows for the systematic exploration of structure-activity relationships by introducing a wide range of functional groups at various positions. These strategies can be broadly categorized into functionalization of the core nucleus and the synthesis of more elaborate molecular constructs.

Functionalization at Peripheral and Ring Positions

The this compound scaffold offers several sites for chemical modification, including the aromatic ring, the methylene (B1212753) groups of the oxepane (B1206615) ring, and the ketone functionality.

Aromatic Ring Functionalization: The benzene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For instance, nitration of related benzodiazepinone structures has been shown to yield nitro derivatives, suggesting that similar reactions could be applied to the benzoxepinone core. The position of substitution on the aromatic ring can be influenced by the existing ether linkage and the reaction conditions employed.

Functionalization of the Oxepane Ring: The ketone at the 4-position is a key site for a variety of transformations. Reduction of the carbonyl group can lead to the corresponding secondary alcohol, 2,3,4,5-tetrahydro-1-benzoxepin-4-ol. This transformation can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting hydroxyl group can then serve as a handle for further functionalization, such as esterification or etherification.

Additionally, the methylene groups adjacent to the ketone (at the 3- and 5-positions) can potentially be functionalized through enolate chemistry. For example, deprotonation with a suitable base could generate an enolate intermediate, which can then react with various electrophiles to introduce alkyl, acyl, or other functional groups at these positions.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagent/Condition | Potential Product |

| Reduction of Ketone | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 2,3,4,5-Tetrahydro-1-benzoxepin-4-ol |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Nitrating agent (e.g., HNO3/H2SO4) | Nitro-2,3,4,5-tetrahydro-1-benzoxepin-4-one |

| α-Halogenation | N-Bromosuccinimide (NBS) | Bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one |

This table presents potential reactions based on the general reactivity of the functional groups present in the molecule.

Synthesis of Complex Conjugates and Hybrid Molecules

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules, including conjugates and hybrid structures. These approaches aim to combine the benzoxepinone core with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities.

One strategy involves the use of the ketone functionality to form larger, more complex structures. For example, the ketone can undergo condensation reactions with various nucleophiles to form imines, enamines, or heterocyclic rings. These reactions can be utilized in multicomponent reactions to build molecular complexity in a single step.

Furthermore, derivatives of the benzoxepinone core, such as the corresponding alcohol or amine, can be coupled with other molecules of interest. For instance, the hydroxyl derivative obtained from the reduction of the ketone can be linked to other bioactive molecules, such as amino acids, peptides, or other heterocyclic systems, through ester or ether linkages. Similarly, if an amino group is introduced into the structure, amide bond formation can be employed to create conjugates.

The synthesis of spirocyclic compounds represents another avenue for creating complex molecules from this compound. The ketone at the 4-position can be a key reactive site for the construction of a spiro-fused ring system. For example, reaction with a suitable bifunctional reagent could lead to the formation of a new ring spiro-fused at the C4 position of the benzoxepine (B8326511) ring.

The following table outlines some potential strategies for the synthesis of complex molecules derived from this compound.

| Synthetic Strategy | Key Reaction | Potential Molecular Construct |

| Condensation Reactions | Reaction with amines or hydrazines | Imine or hydrazone derivatives, fused heterocyclic systems |

| Conjugation via Linkers | Esterification or amidation of functionalized derivatives | Conjugates with other bioactive molecules |

| Spirocyclization | Reaction with bifunctional reagents | Spirocyclic benzoxepinone derivatives |

This table illustrates hypothetical synthetic pathways to more complex molecules based on the reactivity of the parent compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through a suite of 1D and 2D experiments, it is possible to map out atomic connectivity and deduce the compound's three-dimensional structure.

The ¹H NMR spectrum of 2,3,4,5-tetrahydro-1-benzoxepin-4-one provides initial information on the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values (proton count). The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydrooxepin ring resonate in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (C5) and the carbonyl group (C3) are expected to be shifted downfield relative to the C2 protons due to the deshielding effects of the heteroatom and the carbonyl function.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum (typically δ 190-220 ppm). Aromatic carbons resonate in the δ 110-160 ppm range, while the aliphatic carbons of the seven-membered ring appear at higher field.

To establish connectivity between protons and carbons, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum maps out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the tetrahydrooxepin ring. HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each proton signal to its corresponding carbon. Further long-range connectivity is established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals correlations between protons and carbons separated by two or three bonds. For instance, HMBC spectra would show correlations from the methylene protons at C3 and C5 to the carbonyl carbon at C4, confirming its position within the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | 25-35 | 2.0-2.5 | m |

| 3 | 40-50 | 2.8-3.2 | t |

| 4 | 195-205 | - | - |

| 5 | 70-80 | 4.2-4.6 | t |

| 5a | 125-135 | - | - |

| 6 | 120-130 | 7.0-7.2 | d |

| 7 | 128-138 | 7.2-7.4 | t |

| 8 | 120-130 | 7.1-7.3 | t |

| 9 | 155-165 | 7.8-8.0 | d |

For substituted derivatives of this compound or in cases where stereoisomers are possible, NMR spectroscopy is crucial for determining the relative or absolute stereochemistry. The seven-membered ring of the benzoxepin system is not planar and can exist in various conformations, such as chair and twist-boat forms. cdnsciencepub.com The conformational preference can be influenced by substituents on the ring. cdnsciencepub.com

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons. The observation of cross-peaks between specific protons indicates that they are close in space, which can help in assigning the relative stereochemistry of substituents and defining the predominant conformation of the seven-membered ring. researchgate.net The magnitude of vicinal proton-proton coupling constants (³JHH) can also provide valuable information about dihedral angles, further aiding in conformational analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₀O₂. HRMS would confirm the monoisotopic mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), distinguishing it from other compounds with the same nominal mass but different elemental compositions. uni.lu

Table 2: Predicted Mass Spectrometry Data for C₁₀H₁₀O₂

| Ion/Adduct | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₁₀O₂ | 162.0681 |

| [M+H]⁺ | C₁₀H₁₁O₂ | 163.0754 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the seven-membered ring. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is available. whitman.edulibretexts.org

Key fragmentation pathways for this molecule could include:

α-cleavage: Cleavage of the C4-C5 or C3-C4 bond, leading to the loss of radicals and formation of stable acylium ions.

Retro-Diels-Alder (RDA)-type cleavage: Though less common in saturated rings, ring-opening followed by fragmentation could occur.

Loss of small molecules: Elimination of molecules like CO (carbonyl group) or C₂H₄ (ethylene) from the ring structure.

The presence of the benzene ring often leads to a prominent molecular ion peak and fragments containing the aromatic moiety, such as the tropylium (B1234903) ion (m/z 91) if an appropriate side chain is formed upon fragmentation. whitman.edu The analysis of these fragmentation pathways provides a structural fingerprint that helps to confirm the identity of the compound. uni-halle.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation by a molecule corresponds to specific vibrational modes of its chemical bonds. msu.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone. The position within this range can be influenced by ring strain and conjugation.

C-O-C Stretch: The ether linkage within the oxepine ring will give rise to a characteristic C-O stretching vibration, typically observed in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring. vscht.cz

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The sp³-hybridized C-H bonds of the methylene groups in the tetrahydrooxepin ring will show strong stretching absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). msu.edu

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1050 - 1150 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for a complete structural understanding.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process involves directing a beam of X-rays onto the crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal structure can be determined.

While a specific crystallographic study for this compound is not widely available in published literature, the application of this technique would be invaluable. It would definitively establish the conformation of the seven-membered oxepin (B1234782) ring, which is known to adopt various conformations such as chair, boat, or twist-boat forms. Studies on related benzoxepine (B8326511) and benzazepine derivatives have demonstrated the utility of X-ray crystallography in resolving complex stereochemical features and understanding intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net For instance, in similar heterocyclic systems, X-ray analysis has elucidated the planarity of fused ring systems and the orientation of substituents. nih.gov

The data obtained from X-ray crystallography for this compound would be presented in a crystallographic information file (CIF), containing detailed parameters such as those listed in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.1 |

| Z | 4 |

This definitive structural information is paramount for understanding the molecule's physical and chemical properties and for any potential applications in medicinal chemistry or materials science.

Synergistic Application of Multiple Spectroscopic Techniques for Comprehensive Characterization

While X-ray crystallography provides the ultimate structural snapshot in the solid state, a combination of spectroscopic techniques is essential for a full characterization, especially to understand the molecule's structure and behavior in solution. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for a comprehensive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydrooxepin ring would resonate in the upfield region (δ 2.0-5.0 ppm). The coupling patterns between these protons would help to establish the connectivity within the seven-membered ring.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ketone group would be readily identifiable by its characteristic downfield shift (around δ 200 ppm). The aromatic carbons would appear in the δ 120-160 ppm range, while the aliphatic carbons would be found further upfield.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound would include:

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

C-O-C stretching vibrations for the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern can offer further structural clues. For instance, cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. libretexts.org

The complementary nature of these techniques is crucial. While IR confirms the presence of functional groups, NMR provides a detailed map of the molecular skeleton. Mass spectrometry then confirms the molecular weight and can support the proposed structure through fragmentation analysis. The combined data from these methods provide a high degree of confidence in the structural assignment of this compound.

Hypothetical Spectroscopic Data for this compound

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8-7.2 (m, 4H), 4.6 (t, 2H), 2.9 (t, 2H), 2.2 (m, 2H) | Aromatic protons, -O-CH₂-, -C(=O)-CH₂-, -CH₂- |

| ¹³C NMR | δ 198.5, 160.1, 135.4, 130.2, 128.7, 121.5, 120.8, 70.3, 40.1, 25.6 | C=O, Ar-C-O, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-C, -O-CH₂-, -C(=O)-CH₂-, -CH₂- |

| IR (cm⁻¹) | 1685 (s), 1220 (s), 3050 (w), 2950 (m) | C=O stretch, C-O stretch, Ar-H stretch, Alkyl C-H stretch |

| MS (m/z) | 176 (M⁺), 148, 120 | Molecular ion, [M-CO]⁺, [M-C₃H₄O]⁺ |

By integrating the data from these diverse spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the distribution of electrons and the resulting molecular geometry.

Density Functional Theory (DFT) has become a standard tool for the computational study of molecular structures. For molecules like 2,3,4,5-Tetrahydro-1-benzoxepin-4-one, DFT calculations can predict the most stable (ground state) three-dimensional arrangement of atoms. These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

While specific DFT studies on this compound are not extensively documented in the literature, studies on analogous dibenzoxepinone derivatives provide a strong precedent for the methodology and expected outcomes. For instance, DFT calculations on dibenzoxepine-11-one derivatives have been successfully used to analyze their geometrical structure and identify the most stable conformations nih.gov. Such studies typically employ functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) to achieve a balance between computational cost and accuracy nih.gov.

A theoretical DFT study of this compound would likely begin with the construction of several plausible initial geometries, followed by optimization to locate the global minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzoxepinone Scaffold (Note: This table is illustrative and based on general principles and data from related structures. Actual values for this compound would require specific calculations.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (aliphatic) Bond Length | ~1.54 Å |

| C-O-C Bond Angle | ~118° |

| O=C-C Bond Angle | ~121° |

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT can be used to predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

Theoretical calculations of vibrational modes can aid in the assignment of experimental IR spectra. For example, in a study of dibenzoxepinone derivatives, theoretical FTIR spectra were calculated at the B3LYP/6-31+G(d,p) level of theory, showing good agreement with experimental data nih.gov. The characteristic C=O stretching frequency of the ketone group in this compound would be a prominent feature in both the calculated and experimental IR spectra.

Time-Dependent DFT (TD-DFT) is a powerful method for studying excited states and predicting electronic absorption spectra. TD-DFT calculations on dibenzoxepinones have been used to investigate the electronic transitions within the UV-Vis spectrum, providing insights into the molecular orbitals involved nih.gov. Similar calculations for this compound would reveal the nature of its electronic transitions, which are influenced by the interplay between the aromatic ring and the carbonyl group.

Furthermore, these computational methods can predict a range of molecular properties, including dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, can highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.

Conformational Analysis of the Seven-Membered Tetrahydro-1-benzoxepinone Ring

For the parent 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) ring system, extensive studies have shown that the two most important families of conformations are the chair (C) and the twist-boat (TB) researchgate.net. The fusion of the benzene (B151609) ring significantly rigidifies the seven-membered ring, making these conformations more distinct than in a simple cycloheptane (B1346806) ring researchgate.net.

Computational methods, such as molecular mechanics and DFT, are invaluable for mapping the potential energy surface of such flexible rings and identifying the various stable conformers and the energy barriers between them.

Table 2: Common Conformers of Seven-Membered Rings and Their General Stability

| Conformer | General Characteristics | Relative Stability |

| Chair (C) | Often the most stable for unsubstituted rings. | High |

| Twist-Boat (TB) | More flexible than the chair, can be stabilized by substituents. | Moderate |

| Boat (B) | Generally a high-energy conformation due to steric clashes. | Low |

| Twist-Chair (TC) | An intermediate conformation in the pseudorotation pathway. | Moderate |

Studies on 3-substituted 2,3,4,5-tetrahydro-1-benzoxepin derivatives have demonstrated that the nature and position of substituents play a critical role in determining the conformational landscape researchgate.net. For instance, the introduction of a 3-methoxy or 3,3-dimethyl group leads to a significant population of the twist-boat conformer at equilibrium researchgate.net. This is attributed to the avoidance of unfavorable steric and electronic interactions in the chair conformation researchgate.net.

For this compound, the C4-keto group will introduce specific electronic and steric effects. The planar nature of the C3-C4(O)-C5 fragment will impose constraints on the ring's flexibility. Furthermore, the dipole of the carbonyl group can engage in electrostatic interactions that may favor one conformer over another.

Computational modeling would be essential to quantify these effects. By calculating the relative energies of the chair and twist-boat conformers of this compound, it would be possible to predict the dominant conformation in different environments.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states and intermediates, thereby elucidating the reaction mechanism.

For this compound, several types of reactions could be studied computationally. These include reactions involving the ketone functionality (e.g., reduction, nucleophilic addition), electrophilic aromatic substitution on the benzene ring, and reactions at the α-carbon to the carbonyl group.

While specific computational studies on the reaction mechanisms of this compound are scarce, the general methodologies are well-established. For any proposed reaction, computational chemists can calculate the energy profile of the reaction pathway. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is directly related to the reaction rate.

For example, a theoretical study of the reduction of the C4-ketone would involve modeling the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon. The calculations would identify the transition state for this addition and provide its geometry and energy. This information can help in understanding the stereoselectivity of such reactions, predicting whether the hydride will add from the axial or equatorial face of the molecule in its most stable conformation.

Similarly, for electrophilic aromatic substitution, DFT calculations can predict the relative reactivity of the different positions on the benzene ring by analyzing the distribution of electron density and the stability of the intermediate sigma complexes.

Computational Elucidation of Reaction Pathways

For analogous heterocyclic systems, computational studies have successfully unraveled complex reaction mechanisms. For instance, the study of reactions involving 1,2,4,5-tetrazines with enamines utilized DFT calculations to explore different potential pathways, revealing a novel mechanism involving C-N bond formation, deprotonation, and a sigmatropic rearrangement. researchgate.netnih.gov Such an approach for this compound could illuminate its reactivity, stability, and potential transformation products under various conditions. However, at present, specific studies detailing these pathways for the target molecule are not available.

Activation Energies and Kinetic Analysis of Benzoxepinone Transformations

The determination of activation energies is crucial for understanding the kinetics of chemical transformations. Computational methods, particularly DFT, are frequently used to calculate the energy barriers of reaction steps, providing insight into reaction rates. rsc.orgresearchgate.net The nudged elastic band (NEB) method is one such technique used to find the minimum energy path and the corresponding activation energy for ionic diffusion and other processes. aps.org

While the thermodynamics and kinetics of ring-opening polymerizations for various cyclic monomers have been generally described, specific kinetic analysis and activation energy calculations for transformations of this compound are not documented in the searched literature. wiley-vch.de Future computational work could focus on key reactions such as ring-opening, reduction of the ketone, or substitution reactions on the aromatic ring, providing valuable kinetic data.

Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation of Benzoxepinone-Based Scaffolds

Molecular modeling and docking are powerful tools for elucidating the structure-activity relationships (SAR) of bioactive compounds by predicting their binding affinity and orientation within the active site of a biological target. researchgate.net This in-silico approach is widely used in drug discovery to guide the design and optimization of new therapeutic agents. mdpi.com

While numerous SAR and docking studies have been conducted on various heterocyclic scaffolds, including tetrahydroisoquinoline and flavonoid derivatives, there is a notable absence of such studies specifically focused on benzoxepinone-based scaffolds derived from this compound. nih.govnih.govmdpi.com For instance, molecular docking studies on dibenzoxepinone derivatives have explored their binding interactions with various target proteins, and molecular dynamics simulations have been used to confirm the stability of these interactions. nih.gov Similar computational approaches could be applied to this compound and its analogues to explore their potential biological activities and to establish a foundational SAR for this class of compounds.

Applications of 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One As a Synthetic Intermediate and Advanced Scaffold

Role in the Synthesis of Complex Heterocyclic Compounds

The 2,3,4,5-tetrahydro-1-benzoxepin-4-one scaffold is a pivotal intermediate in the generation of a diverse range of heterocyclic compounds. The ketone functionality at the 4-position serves as a synthetic handle for numerous chemical transformations, including reductions, oxidations, and both electrophilic and nucleophilic substitutions, allowing for the introduction of new functional groups and the construction of more intricate molecular architectures.

Precursor for Other Benzoxepin Derivatives (e.g., 3-amino-1-benzoxepin-5(2H)-ones)

The strategic placement of the ketone in this compound allows it to serve as a precursor for a variety of other benzoxepin derivatives. One particularly significant class of derivatives is the amino-substituted benzoxepines, which have garnered considerable interest due to their pharmacological activities. For instance, 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepine scaffolds are recognized for their wide-ranging biological effects. acs.org

While various synthetic routes are employed to access these valuable structures, the functional group transformations available for the 4-one precursor are fundamental. The ketone can be converted into an alcohol via reduction, or it can be used to introduce nitrogen-containing functional groups, which are key steps toward the synthesis of amino-benzoxepines. A notable example from the literature, which highlights the importance of this class of compounds, is a one-pot synthesis that yields 5-amino-substituted 2,5-dihydro-1-benzoxepines through a process involving a thermally mediated Overman rearrangement and a ring-closing metathesis reaction. acs.org These intermediates can then be chemoselectively reduced to furnish the pharmacologically active saturated 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds. acs.org This underscores the value of the benzoxepine (B8326511) core in constructing molecules with significant biological potential.

Building Block for Fused and Polycyclic Systems

The rigid, bicyclic framework of this compound is an excellent platform for the construction of more complex, multi-ring systems. Fused and polycyclic heterocyclic structures are of great interest in drug discovery as they can present unique three-dimensional shapes to biological targets. The benzoxepinone scaffold can be elaborated upon through annulation reactions, where additional rings are built onto the existing core.

A powerful strategy for creating such complex molecules involves cascade reactions. For example, a highly stereoselective scaffold diversity synthesis approach has been successfully applied to the closely related chroman-4-one scaffold (a six-membered ether ring analogue) to generate complex tetracyclic benzopyrones. nih.govnih.gov In this approach, cascade double-annulation reactions of various reaction partners with the core scaffold lead to the formation of two new rings, creating up to four contiguous chiral centers. nih.govnih.gov This methodology demonstrates the immense potential of using cyclic ketones fused to a benzene (B151609) ring as foundational building blocks for architecturally complex molecules. By analogy, the this compound scaffold is a prime candidate for similar complexity-generating transformations, serving as a starting point for novel fused and polycyclic systems with potential in medicinal and chemical biology research. nih.gov

Contribution to the Development of Chemical Probes and Tools

In the field of chemical biology, chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules. These probes typically consist of three key components: a reactive group to bind to the target, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. mq.edu.au Scaffolds derived from known bioactive molecules are often used as the foundation for designing potent and selective chemical probes. mq.edu.au

Given that benzoxepine derivatives have shown a range of biological activities, the this compound scaffold represents a promising starting point for the development of novel chemical probes. The structure could be systematically modified to incorporate the necessary components of a probe. For instance:

The ketone at the 4-position can act as a synthetic handle to attach a linker arm, which would then be connected to a reporter tag.

The aromatic ring can be functionalized to introduce reactive groups capable of forming covalent bonds with a target protein, which is a strategy used in activity-based protein profiling.

Derivatives can be designed to mimic known inhibitors of a specific enzyme, with the benzoxepinone core providing the necessary structural framework for target recognition.

By leveraging the benzoxepinone scaffold, researchers could potentially develop new chemical tools to investigate biological pathways, identify novel drug targets, and study protein-protein interactions within a cellular context. mq.edu.au

Strategies for Diversity-Oriented Synthesis Utilizing the Benzoxepinone Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate libraries of structurally diverse small molecules. frontiersin.orgmdpi.com Unlike traditional target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a broad region of chemical space to identify novel bioactive compounds. frontiersin.org The strategy often involves a "build/couple/pair" algorithm, where simple building blocks are combined to create a common intermediate that can then be divergently converted into a variety of distinct molecular scaffolds. frontiersin.orgcam.ac.uk

The this compound scaffold is exceptionally well-suited for DOS strategies due to its combination of a rigid bicyclic core, a reactive functional group, and a three-dimensional shape. This scaffold can serve as the central component in a DOS campaign designed to produce a library of complex, polycyclic molecules.

A proven strategy that could be adapted for the benzoxepinone scaffold has been demonstrated with the analogous chroman-4-one system. This approach utilizes cascade double-annulation reactions to rapidly build molecular complexity. nih.govnih.gov

A potential DOS strategy utilizing the benzoxepinone scaffold:

| Step | Description | Rationale |

| Build | Synthesis of the core this compound scaffold. | Provides the common starting material for the library. |

| Couple | Reaction of the benzoxepinone with a diverse set of zwitterionic and non-zwitterionic partners. | Introduces the first element of diversity by varying the reaction partners. |

| Pair | Intramolecular cascade annulation reactions to form two new rings fused to the benzoxepinone core. | This complexity-generating step rapidly creates distinct tetracyclic scaffolds from the common intermediate, maximizing scaffold diversity. nih.govnih.gov |

| Post-Pairing Modification | Further functionalization of the resulting polycyclic products. | Adds another layer of diversity by modifying functional groups on the periphery of the new scaffolds. frontiersin.org |

By applying such a strategy, a single starting scaffold like this compound can give rise to a large library of structurally and functionally diverse tetracyclic compounds. nih.gov This approach is highly valuable for screening campaigns aimed at discovering new therapeutic agents or chemical probes. cam.ac.uk

Future Research Directions and Unexplored Avenues for 2,3,4,5 Tetrahydro 1 Benzoxepin 4 One

Development of Novel Catalytic and Stereoselective Syntheses

Current synthetic routes to the 2,3,4,5-tetrahydro-1-benzoxepin-4-one core often rely on classical methods that may lack efficiency, atom economy, and stereocontrol. The development of advanced catalytic and stereoselective syntheses is a critical area for future investigation.

Organocatalysis: The application of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could enable the enantioselective construction of the benzoxepinone core. For instance, an intramolecular oxa-Michael addition catalyzed by a chiral amine or Brønsted acid could provide a direct route to enantioenriched 2,3,4,5-tetrahydro-1-benzoxepin-4-ones. bohrium.comnih.gov Research in this area could focus on designing catalysts that can effectively control the stereochemistry of the seven-membered ring formation.

Metal Catalysis: Transition-metal-catalyzed reactions offer a powerful toolkit for the synthesis of complex heterocyclic systems. Future research could explore intramolecular C-H activation/oxygenation reactions or palladium-catalyzed intramolecular etherification of appropriately substituted precursors to forge the oxepine ring. Furthermore, asymmetric hydrogenation of a corresponding unsaturated benzoxepinone precursor using chiral metal catalysts, such as those based on ruthenium or iridium, could provide a direct route to chiral this compound.

Biocatalysis: The use of enzymes, or "biocatalysts," offers a green and highly selective alternative for chemical synthesis. nih.gov Engineered enzymes, such as ketoreductases, could be employed for the stereoselective reduction of a prochiral precursor to afford enantiopure hydroxylated intermediates that can then be converted to the target ketone. nih.gov Additionally, the use of imine reductases (IREDs) could be explored for the stereodivergent synthesis of related amino-benzoxazepine structures, providing a basis for developing biocatalytic routes to analogous benzoxepinones. nih.gov

| Synthetic Approach | Catalyst Type | Potential Advantages |

| Organocatalysis | Chiral amines, Brønsted acids | Metal-free, high enantioselectivity |

| Metal Catalysis | Ru, Ir, Pd complexes | High efficiency, broad substrate scope |

| Biocatalysis | Ketoreductases, other enzymes | High stereoselectivity, green chemistry |

Exploration of Underinvestigated Chemical Transformations and Rearrangements

The reactivity of the this compound scaffold remains largely unexplored. Investigating its behavior in various chemical transformations and rearrangements could lead to the discovery of novel molecular architectures with interesting properties.

Classical Rearrangements: The ketone functionality in this compound makes it a prime candidate for several classical name reactions that could lead to novel heterocyclic systems.

Beckmann Rearrangement: Conversion of the corresponding oxime to a lactam via the Beckmann rearrangement would provide access to the isomeric 1,5-benzoxazepin-4-one ring system. wikipedia.orgmasterorganicchemistry.com This reaction can be promoted by various acidic reagents. wikipedia.org

Schmidt Reaction: The reaction of the ketone with hydrazoic acid under acidic conditions could also yield the 1,5-benzoxazepin-4-one scaffold through a Schmidt reaction. wikipedia.org

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid could lead to the formation of an eight-membered lactone, a 1,5-benzodioxocin-4-one derivative, via a Baeyer-Villiger oxidation. wikipedia.org This reaction is known for its stereospecificity and predictable regiochemistry. sigmaaldrich.com

Ring-Closing Metathesis (RCM): While typically used for ring formation, RCM could be explored in a tandem sequence to construct the benzoxepinone core from acyclic precursors bearing two terminal alkenes. wikipedia.org This powerful carbon-carbon bond-forming reaction has been widely used in the synthesis of various ring sizes. organic-chemistry.org

Photochemical Reactions: The photochemical behavior of this compound is another area ripe for exploration. Irradiation could induce novel rearrangements or cycloadditions, leading to complex polycyclic structures that are not accessible through traditional thermal reactions.

| Transformation/Rearrangement | Reagent/Condition | Potential Product |

| Beckmann Rearrangement | Acidic catalyst | 1,5-Benzoxazepin-4-one |

| Schmidt Reaction | Hydrazoic acid, acid | 1,5-Benzoxazepin-4-one |

| Baeyer-Villiger Oxidation | Peroxy acid | 1,5-Benzodioxocin-4-one derivative |

| Ring-Closing Metathesis | Grubbs catalyst | Substituted 2,3-dihydro-1-benzoxepine |

| Photochemical Reaction | UV irradiation | Novel polycyclic systems |

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry provides a powerful tool for understanding reaction mechanisms, predicting molecular properties, and guiding the rational design of new derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the conformational preferences of the seven-membered ring in this compound and its derivatives. Understanding the low-energy conformations is crucial for designing molecules with specific biological activities. Furthermore, DFT can be used to elucidate the mechanisms of potential reactions and rearrangements, providing insights that can help optimize reaction conditions.

Molecular Docking and Dynamics Simulations: For derivatives of this compound with potential therapeutic applications, molecular docking studies can predict their binding modes within the active sites of biological targets, such as enzymes or receptors. Subsequent molecular dynamics simulations can then be used to assess the stability of these binding modes and to understand the key interactions that contribute to binding affinity. For example, such studies have been successfully applied to dibenzoxepinone derivatives to understand their interactions with DNA and antibacterial targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold, the integration of high-throughput synthesis and screening methodologies is essential.

Automated and Parallel Synthesis: The development of robust and versatile synthetic routes, such as the catalytic methods discussed in section 7.1, is a prerequisite for the automated synthesis of large libraries of derivatives. researchgate.net Automated platforms can be used to perform reactions in parallel, rapidly generating a diverse collection of compounds for biological evaluation. researchgate.netnih.gov

DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives would enable the screening of vast numbers of compounds against a wide range of biological targets. osti.gov This technology has proven to be a powerful tool for the discovery of highly potent and selective kinase inhibitors from related benzo[b] wikipedia.orgosti.govoxazepin-4-one scaffolds. osti.govnih.gov

High-Throughput Screening (HTS): Once libraries of this compound derivatives are synthesized, HTS can be employed to rapidly assess their biological activity against various targets. nih.gov For example, screening against a panel of protein kinases could identify novel inhibitors with potential applications in oncology or inflammatory diseases. nih.govwiley.com

| Methodology | Application | Potential Outcome |

| Automated Synthesis | Library generation | Rapid access to diverse derivatives |

| DNA-Encoded Libraries | Target identification | Discovery of novel biological targets |

| High-Throughput Screening | Biological profiling | Identification of lead compounds |

By pursuing these future research directions, the scientific community can significantly expand the understanding and application of this compound, paving the way for the discovery of new chemical entities with valuable properties and functions.

Q & A

Q. What are the established synthetic routes for 2,3,4,5-Tetrahydro-1-benzoxepin-4-one, and what are their limitations?

The compound is typically synthesized via cyclization of substituted phenylacetic acid derivatives under acidic conditions (e.g., HCl or H₂SO₄). A common method involves refluxing precursors in toluene or acetic acid, yielding the benzoxepinone core . However, limitations include moderate yields (~40–60%) due to side reactions (e.g., over-oxidation) and challenges in isolating intermediates. Column chromatography is often required for purification .

Q. How is this compound characterized structurally and functionally?

Key characterization techniques include:

- NMR spectroscopy : To confirm the benzoxepinone scaffold and substituent positions (¹H and ¹³C NMR).

- IR spectroscopy : Identification of carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and ether (C-O-C) bands at ~1200 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 163.17) validate the molecular formula (C₉H₉NO₂) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or moisture. Storage recommendations include amber vials at –20°C with desiccants. Degradation products (e.g., oxidized ketones) are detectable via LC-MS after 30 days under suboptimal conditions .

Q. How does the reactivity of the benzoxepinone core influence derivatization?

The lactone moiety undergoes nucleophilic attack (e.g., hydrolysis to carboxylic acids under basic conditions), while the fused aromatic ring enables electrophilic substitution (e.g., nitration or halogenation). However, steric hindrance from the bicyclic structure can limit regioselectivity in functionalization .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in scalable reactions?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by lowering activation energy.

- Solvent systems : Mixed solvents (THF-MeOH-H₂O, 3:1:1 v/v) enhance solubility of intermediates, reducing side-product formation .

- Continuous flow reactors : Improve heat/mass transfer, achieving >75% yield in pilot-scale syntheses .

Q. How can mechanistic studies resolve contradictions in reported reaction pathways?

Conflicting data on oxidation products (e.g., ketones vs. epoxides) may arise from varying reaction conditions (pH, temperature). Kinetic isotope effect (KIE) studies and DFT calculations can identify rate-determining steps. For example, isotopic labeling (²H or ¹⁸O) clarifies whether oxidation occurs via radical or ionic mechanisms .

Q. What computational models predict the biological activity of benzoxepinone derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with targets like GABA receptors. For instance, substitutions at the 4-position enhance binding affinity to GABA-A by 30% in silico . Experimental validation via enzyme inhibition assays is critical to confirm predictions .

Q. How do impurities (e.g., residual solvents or byproducts) affect pharmacological assays?

Impurities >5% (e.g., unreacted precursors) can skew IC₅₀ values in dose-response studies. Purity must be verified via HPLC (>98%) before biological testing. For example, residual acetic acid in the product inhibits cytochrome P450 enzymes, leading to false negatives in metabolic stability assays .

Q. What methodologies address discrepancies in spectral data across research groups?

Divergent NMR shifts (e.g., δ 2.1–2.5 ppm for methylene protons) may result from solvent polarity or temperature. Standardized protocols (e.g., CDCl₃ at 25°C) and cross-lab calibration using reference compounds (e.g., adamantane) improve reproducibility .

Methodological Recommendations

- Synthesis : Use Schlenk techniques to exclude moisture during cyclization .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity .

- Data validation : Apply multivariate analysis (PCA) to reconcile conflicting spectral or biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.